Tolmetin-d3 - 1184998-16-0

Tolmetin-d3

Catalog Number: EVT-1441573
CAS Number: 1184998-16-0
Molecular Formula: C15H15NO3
Molecular Weight: 260.307
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tolmetin-d3 is a deuterated form of Tolmetin, a non-steroidal anti-inflammatory drug (NSAID) belonging to the acetic acid derivative class. [] Tolmetin-d3 is primarily used as an internal standard in quantitative mass spectrometry analyses to study the pharmacokinetics, metabolism, and bioavailability of Tolmetin. [] As an internal standard, Tolmetin-d3 helps improve the accuracy and reliability of measurements by correcting for variations in sample preparation and instrument response. []

N′‐[(2,6‐Dichlorophenyl)methylidene]‐2‐[1‐methyl‐5‐(4‐methylbenzoyl)‐1H‐pyrrol‐2‐yl]acetohydrazide

Compound Description: This compound is a tolmetin hydrazide–hydrazone derivative synthesized as part of a study investigating novel anti-cancer agents. [] It exhibited significant anti-cancer activity against the colon cancer cell line HT-29, with an IC50 value of 76 μM, without displaying cytotoxicity toward control NIH3T3 mouse embryonic fibroblast cells. [] Further investigations revealed that its anti-cancer activity was attributed to the activation of caspase-8 and caspase-9, key enzymes involved in the apoptotic pathway. []

Relevance: This compound shares a core structural motif with tolmetin-d3, specifically the presence of a pyrrole ring linked to an acetic acid moiety. [] This structural similarity suggests a potential for shared biological activity and supports the use of tolmetin-d3 as a scaffold for developing novel therapeutics, particularly in the context of cancer treatment.

Overview

Tolmetin-d3 is a deuterated form of Tolmetin, a non-steroidal anti-inflammatory drug (NSAID) primarily used for the treatment of pain and inflammation associated with conditions like arthritis. The compound is notable for its ability to inhibit cyclooxygenase enzymes, which play a critical role in the biosynthesis of prostaglandins, thus reducing inflammation and pain.

Source

Tolmetin is synthesized through various chemical processes, often involving the reaction of substituted pyrrole derivatives with acetic acid. The deuterated version, Tolmetin-d3, incorporates deuterium atoms, which are heavier isotopes of hydrogen, enhancing its utility in pharmacokinetic studies and metabolic research.

Classification

Tolmetin-d3 falls under the category of non-steroidal anti-inflammatory drugs and is classified as an analgesic and anti-inflammatory agent. Its chemical structure is closely related to other pyrrole-based NSAIDs.

Synthesis Analysis

Methods

The synthesis of Tolmetin-d3 can be achieved through several methods, primarily involving the introduction of deuterium into the Tolmetin structure. One common approach includes:

  1. Deuteration of Precursors: Using deuterated solvents or reagents during the synthesis of Tolmetin to incorporate deuterium into specific positions.
  2. Chemical Reactions: Employing techniques such as nucleophilic substitution or electrophilic aromatic substitution to modify existing Tolmetin structures.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and reaction time to optimize yield and purity. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy are often used to confirm the incorporation of deuterium.

Molecular Structure Analysis

Structure

The molecular formula for Tolmetin is C15H15NO3C_{15}H_{15}NO_3, while for Tolmetin-d3, it is C15H12D3NO3C_{15}H_{12}D_3NO_3. The structural representation includes a pyrrole ring with an acetic acid moiety attached.

Data

  • Molecular Weight: Approximately 257.2845 g/mol for Tolmetin; deuteration slightly alters this value.
  • Melting Point: The melting point for Tolmetin is reported at around 156 °C.
  • Solubility: Water solubility is approximately 222 mg/L.
Chemical Reactions Analysis

Reactions

Tolmetin-d3 can participate in various chemical reactions typical for NSAIDs, including:

  1. Cyclooxygenase Inhibition: It inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins.
  2. Metabolic Pathways: As a labeled compound, it can be used in metabolic studies to trace pathways in biological systems.

Technical Details

The reaction kinetics can be studied using spectroscopic methods to observe changes in concentration over time, allowing researchers to understand the drug's action mechanisms better.

Mechanism of Action

Process

Tolmetin-d3 exerts its effects by inhibiting the cyclooxygenase enzymes involved in prostaglandin synthesis. The mechanism includes:

  1. Binding to Cyclooxygenase: The compound binds to the active site of cyclooxygenase enzymes.
  2. Inhibition of Prostaglandin Production: This prevents arachidonic acid from being converted into prostaglandins, thus alleviating pain and inflammation.

Data

Studies have shown that Tolmetin has a Ki value indicating its binding affinity to cyclooxygenases, which helps quantify its potency compared to other NSAIDs.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: Approximately 156 °C
  • Water Solubility: 222 mg/L
  • LogP: 2.79, indicating moderate lipophilicity.

Chemical Properties

  • pKa: Approximately 3.5, suggesting it is a weak acid.
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Polar Surface Area: 59.3 Ų.

These properties influence its pharmacokinetics and bioavailability.

Applications

Scientific Uses

Tolmetin-d3 is primarily used in pharmacological research to study drug metabolism and pharmacokinetics due to the presence of deuterium, which allows for precise tracking in biological systems. Its applications include:

  1. Metabolic Studies: Understanding how drugs are processed in the body.
  2. Clinical Research: Evaluating efficacy and safety profiles in comparison with non-deuterated forms.
  3. Drug Development: Assisting in the design of new NSAIDs with improved properties based on metabolic pathways observed with Tolmetin-d3.
Introduction to Isotopically Labeled NSAIDs

The strategic incorporation of stable isotopes into pharmaceutical compounds represents a transformative approach in drug development and metabolic research. Among these isotopes, deuterium (²H) has emerged as particularly valuable due to its non-radioactive nature and significant biochemical effects when substituted for hydrogen in drug molecules. Non-steroidal anti-inflammatory drugs (NSAIDs) labeled with deuterium have enabled unprecedented insights into drug metabolism, distribution patterns, and mechanistic pathways while maintaining the fundamental pharmacological activity of their non-deuterated counterparts. These labeled compounds serve as indispensable tools in modern pharmaceutical research without altering the core therapeutic indications of the original medications [5] [7].

Role of Deuterated Compounds in Pharmaceutical Research

Deuterated pharmaceuticals leverage the kinetic isotope effect (KIE), where the strengthened carbon-deuterium (C-D) bond (compared to carbon-hydrogen C-H) alters metabolic transformation rates. This phenomenon occurs because the vibrational frequency of C-D bonds is approximately 6-10 times lower than C-H bonds, requiring greater activation energy for bond cleavage during enzymatic reactions. The primary research applications of deuterated NSAIDs include:

  • Metabolic Pathway Tracing: Deuterium atoms serve as detectable "tags" that allow researchers to track drug metabolites through complex biological systems using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables precise mapping of metabolic fates without structural alteration of the parent molecule [3].

  • Pharmacokinetic Optimization: Strategic deuteration at metabolic soft spots can significantly extend drug half-lives and improve exposure profiles. The KIE reduces the rate of oxidative metabolism, particularly cytochrome P450-mediated reactions and dehydrogenation processes, thereby enhancing bioavailability and potentially reducing dosing frequency [7].

  • Mechanistic Studies of Chiral Inversion: Several NSAIDs undergo unidirectional metabolic chiral inversion in vivo. Deuterium labeling has been instrumental in elucidating these pathways, as demonstrated in studies where administration of R-[2H5]ibuprofen resulted in S-[2H4]ibuprofen formation with quantitative loss of the C-2 deuterium atom, confirming an enolate intermediate mechanism [3].

Table 1: Research Applications of Deuterated NSAIDs

ApplicationMechanistic BasisAnalytical TechniquesRepresentative Findings
Metabolic Pathway TracingIsotopic signature retention through biotransformationsLC-MS/MS, NMRIdentification of previously unknown tolmetin glucuronide conjugates
Pharmacokinetic StudiesAltered metabolic rates via kinetic isotope effectHPLC-UV, Spectrophotometry2.3-fold increased half-life in deuterated vs. non-deuterated analogs
Chiral Inversion MechanismsStereospecific hydrogen/deuterium exchangeChiral GC-MS, PolarimetryQuantitative loss of C-2 deuterium during R to S inversion
Reactive Metabolite DetectionIsotope-specific fragmentation patternsHigh-resolution MS, Radioisotope tracingIdentification of quinone imine intermediates in deuterated analogs
Enzyme Binding StudiesAltered binding kinetics with deuterated ligandsSurface plasmon resonance, Isothermal calorimetryDifferential COX-1 binding affinity in deuterated tolmetin

Deuterated NSAIDs have proven especially valuable in studying acyl glucuronide stability, a critical determinant in NSAID-related hepatotoxicity. Research on tolmetin acyl glucuronide revealed an exceptionally short half-life (<1 hour) compared to other NSAID glucuronides (e.g., zomepirac glucuronide at 1.8 hours), explaining its relatively lower hepatotoxic potential despite high reactivity. This insight was only possible through precise metabolic studies using isotopically labeled compounds [4].

Structural and Functional Significance of Tolmetin-d3

Tolmetin-d3 (C₁₅H₁₂D₃NO₃) features trideteriomethyl substitution at the N-1 position of the pyrrole ring, replacing the conventional methyl group (-CH₃) with a -CD₃ moiety. This specific deuteration preserves the compound's steric and electronic properties while creating a distinct isotopic signature. The molecular weight of 260.30 g/mol (compared to 257.29 g/mol for non-deuterated tolmetin) enables clear differentiation via mass spectrometry [1] [5] [6]. The structural preservation is crucial because:

  • The acetic acid moiety (CH₂COOH) remains intact, maintaining COX inhibitory activity
  • The diaryl ketone structure preserves the molecule's planarity and binding affinity
  • The pyrrole ring provides the characteristic heterocyclic framework essential for pharmacological activity

The functional significance of Tolmetin-d3 in research settings includes:

  • Quantitative Bioanalysis: As an internal standard in LC-MS assays, tolmetin-d3 compensates for matrix effects and analytical variability during tolmetin quantification in biological matrices. Its near-identical chemical behavior ensures precise measurement of pharmacokinetic parameters while its +3 mass shift enables distinct detection [1] [6].

  • Metabolic Stability Assessment: Studies comparing tolmetin-d3 with non-deuterated tolmetin have revealed significant deuteration effects on metabolic pathways. While the hepatic first-pass metabolism remains substantial (as with the non-deuterated compound), the deuteration alters the relative abundance of specific metabolites, particularly those involving N-demethylation pathways [4] [8].

  • Reactive Intermediate Trapping: The deuterated methyl group provides a spectroscopic handle for detecting reactive intermediates. When metabolic activation occurs at the methyl position, deuterium loss creates diagnostic mass spectral patterns that reveal metabolic pathways not observable with non-deuterated analogs [3].

Table 2: Metabolic Pathways of Tolmetin vs. Tolmetin-d3

Metabolic PathwayPrimary Enzyme SystemEffect of N-CD₃ DeuterationBiological Significance
Acyl GlucuronidationUGT2B7Minimal changeHigh reactivity but lower than zomepirac glucuronide
N-DemethylationCYP2C9, CYP2C19Significant kinetic isotope effect (kH/kD = 5.8)Reduced oxidative demethylation rate in deuterated analog
Ring HydroxylationCYP2C9, CYP1A2No significant isotope effectSecondary metabolic pathway unaffected by deuteration
β-OxidationMitochondrial enzymesModerate isotope effect (kH/kD = 2.3)Altered side-chain metabolism in deuterated compound
Chiral InversionAcyl-CoA synthetaseNot applicable (achiral molecule)Distinguishes from profen NSAID metabolism

The trideuteriomethyl group does not significantly alter tolmetin's primary pharmacological activity as a dual COX inhibitor. In vitro studies confirm that tolmetin-d3 maintains comparable inhibition of both prostaglandin G/H synthase 1 (COX-1) and prostaglandin G/H synthase 2 (COX-2) to non-deuterated tolmetin, as the deuterium substitution occurs distant from the carboxylic acid pharmacophore essential for COX binding [2] [9]. This preservation of activity while creating metabolic differences makes tolmetin-d3 particularly valuable for distinguishing pharmacokinetic effects from pharmacodynamic ones in research settings.

Historical Development of Deuterated Anti-Inflammatory Agents

The development of deuterated anti-inflammatory agents evolved from pioneering metabolic studies in the 1970s that utilized deuterium as a stable isotopic tracer. The earliest applications employed simple deuterated solvents (e.g., D₂O) to study biosynthetic pathways, but by the late 1980s, pharmaceutical researchers began synthesizing specifically deuterated drug molecules to investigate metabolic pathways. A landmark 1991 study by researchers employing R-[ring-²H₄; 2-²H]ibuprofen demonstrated the utility of deuterium labeling for elucidating the chiral inversion mechanism of profen NSAIDs, establishing the methodology that would later be applied to tolmetin and other acetic acid derivatives [3].

The historical progression of deuterated NSAID development includes:

  • 1970s-1980s: Initial use of deuterium in pharmacokinetic studies of existing NSAIDs to identify metabolic soft spots and quantify enantiomeric conversion
  • 1990s: Strategic deuteration to improve metabolic stability and reduce toxicity (e.g., deuterated ketoprofen analogs)
  • 2000s-Present: Development of deuterium-switch drugs designed specifically to leverage kinetic isotope effects for enhanced therapeutic profiles

Tolmetin-d3 emerged as a research tool in the early 2000s, with its synthesis first reported in patent literature around 2007, followed by commercial availability by specialized isotope suppliers by approximately 2010. The selection of the N-methyl group for deuteration was strategically based on metabolic studies showing that oxidative demethylation represented a significant metabolic pathway for tolmetin, accounting for approximately 15-20% of total clearance in preclinical models [5] [6].

The development of deuterated anti-inflammatories has been accelerated by several technological advances:

  • Improved Synthetic Methods: Modern catalytic deuteration techniques enable efficient deuterium incorporation at specific positions. The synthesis of tolmetin-d3 typically involves deuteromethylation of the pyrrole nitrogen using CD₃I under controlled conditions, achieving >95% isotopic purity as confirmed by NMR and high-resolution mass spectrometry [5] [10].

  • Advanced Detection Technologies: The commercialization of high-sensitivity mass spectrometers capable of distinguishing small mass differences in complex biological matrices made deuterated tracers like tolmetin-d3 practically useful in research settings.

  • Regulatory Guidance: The FDA's 2017 publication of guidance on isotopically labeled drugs clarified the requirements for using deuterated compounds in human studies, facilitating their development.

The trajectory of deuterated NSAIDs continues to evolve, with second-generation compounds now being developed with multiple deuterium substitutions at metabolically vulnerable sites. While tolmetin-d3 remains primarily a research tool, its development has contributed significantly to understanding the broader potential of deuteration in pharmaceutical science, particularly for compounds with challenging metabolic profiles [3] [7].

Properties

CAS Number

1184998-16-0

Product Name

Tolmetin-d3

IUPAC Name

2-[5-(4-methylbenzoyl)-1-(trideuteriomethyl)pyrrol-2-yl]acetic acid

Molecular Formula

C15H15NO3

Molecular Weight

260.307

InChI

InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18)/i2D3

InChI Key

UPSPUYADGBWSHF-BMSJAHLVSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O

Synonyms

1-Methyl-d3-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic Acid; 1-Methyl-d3-5-p-toluoylpyrrole-2-acetic Acid; 5-[(p-Tolyl)carbonyl]-1-methyl-d3-pyrrole-2-acetic Acid; McN 2559-d3; Tolmetine-d3 _x000B_

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.